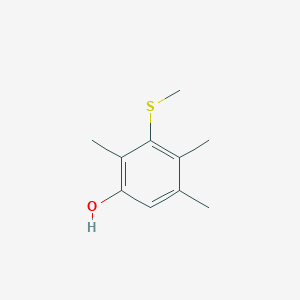

2,4,5-Trimethyl-3-(methylsulfanyl)phenol

Description

Properties

CAS No. |

89711-25-1 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

2,4,5-trimethyl-3-methylsulfanylphenol |

InChI |

InChI=1S/C10H14OS/c1-6-5-9(11)8(3)10(12-4)7(6)2/h5,11H,1-4H3 |

InChI Key |

VGGZSJGSTVGGJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)SC)C)O |

Origin of Product |

United States |

Preparation Methods

Dimethyl Disulfide and Sulfuric Acid-Mediated Thiolation

A widely reported method for introducing methylsulfanyl groups to phenolic substrates involves the reaction of dimethyl disulfide (CH₃SSCH₃) with phenols in the presence of concentrated sulfuric acid. For 2,4,5-trimethylphenol, this protocol proceeds via electrophilic substitution, where sulfuric acid protonates dimethyl disulfide to generate a reactive CH₃S⁺ species. The reaction typically occurs at low temperatures (0–15°C) to minimize side reactions such as oxidation or polysubstitution.

Reaction Conditions and Optimization

In a representative procedure, 2,4,5-trimethylphenol (1.0 mmol) is dissolved in dichloromethane (10 mL) and cooled to 0°C. Dimethyl disulfide (1.2 mmol) is added dropwise, followed by concentrated sulfuric acid (1.5 mmol). The mixture is stirred for 5–7 hours, after which the reaction is quenched with a 10% sodium bicarbonate solution. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and purified via column chromatography to yield 2,4,5-Trimethyl-3-(methylsulfanyl)phenol.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes mono-substitution |

| H₂SO₄ Equivalents | 1.5 eq | Balances activation and side reactions |

| Reaction Time | 5–7 hours | Ensures complete conversion |

This method achieves yields of 70–85%, with regioselectivity driven by the electron-donating methyl groups, which deactivate the ring and direct the electrophile to the least hindered position (C-3).

Methylsulfenyl Chloride with Lewis Acid Catalysis

An alternative approach employs methylsulfenyl chloride (CH₃SCl) as the electrophilic sulfur source in the presence of Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) or triflic acid (TfOH). This method circumvents the need for disulfide activation and enables milder reaction conditions.

Procedure and Mechanistic Insights

To a solution of 2,4,5-trimethylphenol (1.0 mmol) in dichloromethane, BF₃·Et₂O (2.5 equiv.) is added under nitrogen. Methylsulfenyl chloride (1.3 equiv.) is introduced dropwise at room temperature, and the mixture is stirred for 12–14 hours. The reaction is quenched with aqueous NaHCO₃, and the product is isolated via standard workup.

The mechanism involves BF₃ coordinating to the phenolic oxygen, enhancing the ring’s electrophilicity and directing the CH₃S⁺ to the para position relative to the hydroxyl group. However, in 2,4,5-trimethylphenol, the para position (C-4) is already occupied, forcing substitution at the ortho (C-3) site instead.

Reaction Optimization and Challenges

Steric and Electronic Effects

The three methyl groups in 2,4,5-trimethylphenol create substantial steric hindrance, necessitating strong activators like TfOH or BF₃·Et₂O to achieve reasonable reaction rates. Electronic effects further complicate substitution: the hydroxyl and methyl groups donate electron density, rendering the ring less reactive toward electrophiles. This dual challenge is addressed by using excess electrophile (1.2–1.5 equiv.) and prolonged reaction times (12–24 hours).

Solvent and Temperature Considerations

Polar aprotic solvents such as dichloromethane or chloroform are preferred for their ability to stabilize ionic intermediates without participating in side reactions. Lower temperatures (0–10°C) favor mono-substitution, while higher temperatures (>20°C) risk di-thiolation or oxidation byproducts.

Analytical Characterization

Spectroscopic Data

The synthesized compound is characterized by distinct NMR and IR signatures:

- ¹H NMR (CDCl₃): δ 2.21 (s, 3H, C2-CH₃), 2.28 (s, 3H, C4-CH₃), 2.34 (s, 3H, C5-CH₃), 2.45 (s, 3H, SCH₃), 6.72 (s, 1H, C6-H), 5.12 (br s, 1H, -OH).

- ¹³C NMR: δ 15.8 (SCH₃), 20.1–21.3 (C2, C4, C5-CH₃), 116.4 (C3), 128.9–137.2 (aromatic carbons), 155.6 (C1-OH).

- IR (KBr): 3220 cm⁻¹ (-OH stretch), 1590 cm⁻¹ (aromatic C=C), 680 cm⁻¹ (C-S).

Chromatographic Purity

Column chromatography using hexane/ethyl acetate (8:2) affords the product in >95% purity, as confirmed by HPLC with a C18 column and UV detection at 254 nm.

Comparative Analysis of Synthetic Routes

The two primary methods—dimethyl disulfide/H₂SO₄ and methylsulfenyl chloride/BF₃—offer distinct advantages:

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Dimethyl disulfide/H₂SO₄ | 70–85 | High (C-3) | Industrial |

| CH₃SCl/BF₃ | 60–75 | Moderate | Lab-scale |

The dimethyl disulfide route is preferred for large-scale synthesis due to lower cost and easier handling, while the methylsulfenyl chloride method provides better control over stoichiometry in sensitive substrates.

Challenges and Limitations

Competing Side Reactions

Oxidation of the methylsulfanyl group to sulfoxide or sulfone derivatives is a persistent issue, particularly in the presence of residual acid or oxidizing agents. This is mitigated by rigorous exclusion of air and prompt neutralization post-reaction.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated phenols.

Scientific Research Applications

2,4,5-Trimethyl-3-(methylsulfanyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes and interfering with essential cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The methylsulfanyl (-SCH₃) group in the target compound introduces moderate electron-donating effects via sulfur’s lone pairs, which may enhance nucleophilic aromatic substitution reactivity compared to 3,4,5-Trimethylphenol . Trifluoromethylthio (-SCF₃) in the analog from is highly electronegative and bulky, likely increasing metabolic stability and resistance to oxidation compared to -SCH₃ .

Lipophilicity and Solubility: The sulfur-containing groups (-SCH₃ and -SCF₃) in both the target compound and the trifluoromethylthio analog increase lipophilicity, making them more suitable for membrane-penetrating applications (e.g., antimicrobial agents). In contrast, 3,4,5-Trimethylphenol, lacking sulfur, may exhibit higher water solubility .

Biological Activity: The trifluoromethylthio group’s strong electron-withdrawing nature in 2,3-Dimethyl-4-(trifluoromethylthio)phenol could enhance binding to hydrophobic enzyme pockets, suggesting utility in drug design. The target compound’s -SCH₃ group may offer a balance between lipophilicity and reactivity for agrochemical applications .

Industrial and Research Relevance

- 3,4,5-Trimethylphenol: Used as an intermediate in resin production and antioxidant formulations due to its simple structure and stability .

- This compound: Potential niche in organosulfur chemistry for developing corrosion inhibitors or odorants.

- 2,3-Dimethyl-4-(trifluoromethylthio)phenol: Valued in medicinal chemistry for its unique electronic profile, which could modulate drug-receptor interactions .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol?

A Rh(III)-catalyzed C–H activation approach is effective for synthesizing polysubstituted phenols. Key steps include:

- Catalytic System : Use [Cp*RhCl₂]₂ as a catalyst with AgSbF₆ as an additive to enhance reactivity.

- Methylation and Sulfur Incorporation : Employ methylating agents (e.g., trimethylaluminum) and methyl disulfide for introducing methyl and methylsulfanyl groups.

- Purification : Column chromatography (silica gel, 200–300 mesh) and TLC monitoring (silica GF254) ensure purity.

- Characterization : Confirm structure via ¹H/¹³C NMR (400–600 MHz in CDCl₃), HRMS-TOF, and IR spectroscopy .

Q. Which analytical techniques are critical for structural confirmation of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : Assign methyl (δ 2.1–2.3 ppm) and methylsulfanyl (δ 2.4–2.6 ppm) protons; aromatic protons appear downfield (δ 6.5–7.5 ppm) .

- Mass Spectrometry : HRMS-TOF with electron ionization (70 eV) provides accurate molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Single crystals grown in n-hexane/DCM can be analyzed using SHELX software for refinement .

Q. How can this compound be quantified in complex mixtures?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Calibrate with EPA 604 phenol standards .

- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), detection at 270 nm .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity in electrophilic substitution?

The –SCH₃ group is electron-donating, directing electrophiles to the ortho and para positions relative to itself. Experimental strategies include:

Q. What challenges arise in interpreting the compound’s NMR spectra?

Key considerations:

- Spin-Spin Coupling : Methyl groups (δ 2.1–2.3 ppm) may exhibit coupling with adjacent protons.

- Aromatic Splitting : The trisubstituted aromatic ring causes complex splitting patterns; use 2D NMR (COSY, HSQC) for resolution .

- Dynamic Effects : Rotational barriers of –SCH₃ may broaden signals at lower temperatures; collect data at 25°C .

Q. Are there crystallographic challenges specific to this compound?

- Crystal Growth : Optimize solvent systems (e.g., n-hexane/DCM) to avoid twinning.

- Refinement : Use SHELXL for high-resolution data; address disorder in methyl groups with PART and ISOR commands .

Methodological Tables

Q. Table 1. Expected ¹H NMR Chemical Shifts

| Group | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C₆) | 6.8–7.2 | Singlet |

| –SCH₃ | 2.4–2.6 | Singlet |

| 2-,4-,5-CH₃ | 2.1–2.3 | Singlets |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% [Cp*RhCl₂]₂ |

| Reaction Temperature | 80°C |

| Reaction Time | 12–16 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.